Z-DL-Met-OH

Description

The exact mass of the compound N-Carbobenzoxy-DL-methionine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

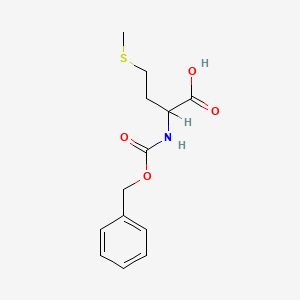

4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-19-8-7-11(12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKHNNQXKZMOJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901298655 | |

| Record name | N-Benzyloxycarbonyl-DL-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4434-61-1, 1152-62-1 | |

| Record name | N-Benzyloxycarbonyl-DL-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4434-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Benzyloxycarbonyl)-L-methionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001152621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyloxycarbonyl-DL-methionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004434611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1152-62-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Carbobenzoxy-DL-methionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Carbobenzoxy-DL-methionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyloxycarbonyl-DL-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-DL-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Z-DL-Met-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of N-Benzyloxycarbonyl-DL-methionine (Z-DL-Met-OH). The information is curated for researchers, scientists, and professionals in drug development who utilize protected amino acids in their work. This document details the physicochemical properties, synthesis and purification protocols, analytical methods, and potential biological relevance of this compound, presenting quantitative data in structured tables and experimental workflows as visual diagrams.

Core Chemical and Physical Properties

This compound is a synthetic amino acid derivative where the amino group of DL-methionine is protected by a benzyloxycarbonyl (Z) group. This protection strategy is fundamental in peptide synthesis to prevent unwanted side reactions at the N-terminus during peptide bond formation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4434-61-1 | N/A |

| Molecular Formula | C₁₃H₁₇NO₄S | N/A |

| Molecular Weight | 283.34 g/mol | N/A |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 112-116 °C | N/A |

| Solubility | Almost transparent in Methanol | [1] |

Synthesis and Purification

The synthesis of this compound typically involves the reaction of DL-methionine with benzyl (B1604629) chloroformate under basic conditions. This procedure, a standard method for introducing the benzyloxycarbonyl protecting group, is outlined below.

Experimental Protocol: Synthesis of N-Benzyloxycarbonyl-DL-methionine

This protocol describes a common method for the N-protection of DL-methionine.

Materials:

-

DL-Methionine

-

Sodium hydroxide (B78521) (NaOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Ethyl acetate (B1210297)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ice bath

Procedure:

-

Dissolution of DL-Methionine: Dissolve DL-methionine in an aqueous solution of sodium hydroxide at a cooled temperature, typically using an ice bath to maintain 0-5 °C.

-

Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, slowly and simultaneously add benzyl chloroformate and a solution of sodium carbonate. The pH of the reaction mixture should be maintained in the alkaline range.

-

Reaction: Continue stirring the mixture at a low temperature for a set period, after which it can be allowed to warm to room temperature and stirred for several more hours to ensure the reaction goes to completion.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the aqueous layer with an organic solvent like ethyl acetate to remove any unreacted benzyl chloroformate and other non-polar impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 2 using a dilute solution of hydrochloric acid. This will precipitate the this compound product.

-

Extract the precipitated product into a fresh portion of ethyl acetate.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Materials:

-

Crude this compound

-

Ethyl acetate

-

Heating mantle or water bath

-

Ice bath

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add hexane to the hot solution until turbidity persists. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote further crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethyl acetate/hexane mixture, and dry them under vacuum.

Spectroscopic and Analytical Data

Detailed spectroscopic data for this compound is not widely published. However, based on the structure and data for analogous compounds, the expected spectral characteristics are summarized below.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ ~7.3 (m, 5H, Ar-H), ~5.1 (s, 2H, -CH₂-Ph), ~4.5 (m, 1H, α-CH), ~2.5 (t, 2H, γ-CH₂), ~2.1 (s, 3H, S-CH₃), ~2.0 (m, 2H, β-CH₂) |

| ¹³C NMR | δ ~174 (C=O, acid), ~156 (C=O, carbamate), ~136 (Ar-C), ~128 (Ar-CH), ~67 (-CH₂-Ph), ~53 (α-CH), ~31 (γ-CH₂), ~30 (β-CH₂), ~15 (S-CH₃) |

| FT-IR (cm⁻¹) | ~3300 (O-H, acid), ~3030 (C-H, aromatic), ~2950 (C-H, aliphatic), ~1710 (C=O, acid), ~1690 (C=O, carbamate), ~1530 (N-H bend), ~1250 (C-O stretch) |

| Mass Spec (EI) | Expected [M]+ at m/z = 283. Key fragments: m/z 108 (benzyl cation), m/z 91 (tropylium ion), and fragments corresponding to the loss of the side chain. |

Experimental Protocol: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A general reversed-phase HPLC method is described below.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

This compound sample

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Gradient Program: Start with a suitable percentage of Mobile Phase B (e.g., 30%) and gradually increase it over a set time (e.g., to 90% over 20 minutes) to elute the compound.

-

-

Analysis: Inject the sample and record the chromatogram. The purity can be determined by the relative area of the main peak.

Role in Signaling Pathways

While specific studies on the direct involvement of this compound in cellular signaling are limited, its core component, methionine, is a key player in various metabolic and signaling pathways. Methionine metabolism is intricately linked to cellular growth, proliferation, and epigenetic regulation.

Methionine is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, and proteins. These methylation events are critical for gene expression and signal transduction. The mTOR pathway, a central regulator of cell growth and metabolism, is known to be sensitive to amino acid availability, including methionine.

The benzyloxycarbonyl protecting group makes this compound a useful tool for in vitro studies, such as peptide synthesis for creating probes to investigate signaling pathways. However, the bulky protecting group would likely need to be removed for any significant in vivo biological activity related to methionine's natural roles.

This technical guide serves as a foundational resource for understanding the chemical properties and handling of this compound. For specific applications, further optimization of the described protocols may be necessary.

References

An In-depth Technical Guide to Z-DL-Met-OH (N-Benzyloxycarbonyl-DL-methionine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-DL-Met-OH, an essential building block in synthetic chemistry. This compound, a derivative of the amino acid DL-methionine, is distinguished by the presence of a benzyloxycarbonyl (Z or Cbz) group protecting its amino terminus. This modification is fundamental for its primary application in the controlled, stepwise synthesis of peptides and other complex organic molecules. This document details its chemical structure, physicochemical properties, synthesis protocols, and its role in peptide chemistry, offering critical data and methodologies for professionals in research and drug development.

Core Properties and Specifications

This compound is a white crystalline solid utilized as a key intermediate in organic synthesis. The benzyloxycarbonyl protecting group prevents unwanted reactions at the nitrogen atom of the methionine backbone, allowing for specific chemical transformations at other sites of the molecule.[1]

Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and use in stoichiometric calculations.

| Property | Value | Reference(s) |

| CAS Number | 4434-61-1 | [2] |

| Molecular Formula | C₁₃H₁₇NO₄S | [1] |

| Molecular Weight | 283.34 g/mol | [1] |

| IUPAC Name | 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 113 °C | [3] |

| Storage | Room Temperature | [3] |

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the structure and purity of this compound. The following tables summarize the expected spectral data based on analyses of its stereoisomers, which are spectrally identical for NMR and IR purposes.

¹H NMR Spectral Data (Solvent: D₂O & NaOD) [4]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.3-7.5 | m | Aromatic protons (C₆H₅) |

| ~5.1 | s | Benzyl (B1604629) protons (-CH₂-Ph) |

| ~4.3 | m | α-proton (-CH(NHZ)-) |

| ~2.5 | t | Methylene protons (-S-CH₂-) |

| ~2.1 | s | Methyl protons (-S-CH₃) |

| ~1.9-2.0 | m | β-protons (-CH₂-CH(NHZ)-) |

¹³C NMR Spectral Data (Solvent: D₂O & NaOD) [5]

| Chemical Shift (ppm) | Assignment |

| ~175 | Carboxyl Carbon (-COOH) |

| ~157 | Carbonyl Carbon (C=O of Z-group) |

| ~136 | Aromatic C (quaternary) |

| ~128-129 | Aromatic CH |

| ~67 | Benzyl Carbon (-CH₂-Ph) |

| ~54 | α-Carbon (-CH(NHZ)-) |

| ~31 | β-Carbon (-CH₂-CH(NHZ)-) |

| ~30 | Methylene Carbon (-S-CH₂-) |

| ~15 | Methyl Carbon (-S-CH₃) |

Key FT-IR Absorption Bands (Solid State) [6]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3300-2500 | O-H Stretch | Carboxylic Acid |

| ~3300 | N-H Stretch | Amide |

| ~3030 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic |

| ~1710 | C=O Stretch | Carboxylic Acid |

| ~1690 | C=O Stretch | Amide I (Urethane) |

| ~1530 | N-H Bend | Amide II |

| ~1250 | C-O Stretch | Carboxylic Acid / Urethane |

Chemical Structure and Synthesis

The structure of this compound features a racemic center at the alpha-carbon, with the benzyloxycarbonyl group attached to the amino function.

Caption: Chemical structure of this compound.

The synthesis of this compound is typically achieved via the Schotten-Baumann reaction, a straightforward and common method for N-protection of amino acids.

Caption: Synthesis workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the N-benzyloxycarbonylation of DL-methionine.

-

Dissolution: Dissolve DL-Methionine (1.0 eq) in an aqueous solution of sodium hydroxide (B78521) (2.0 eq) or sodium bicarbonate (2.5 eq) with cooling in an ice bath (0-5 °C). An organic co-solvent such as dioxane or THF may be used to aid solubility if necessary.

-

Addition of Protecting Agent: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 10 °C. Simultaneously, add another portion of aqueous base solution dropwise to maintain a pH between 8 and 9.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether or dichloromethane (B109758) to remove unreacted benzyl chloroformate and benzyl alcohol byproduct.

-

Acidification: Cool the aqueous layer again in an ice bath and acidify to pH 2-3 with cold, dilute HCl. The product, this compound, should precipitate as a white solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Use in Solution-Phase Dipeptide Synthesis (Example: Z-Met-Ala-OMe)

This protocol outlines a typical coupling reaction using this compound.

-

Activation of Carboxyl Group: Dissolve this compound (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Cool the solution to 0 °C. Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or HBTU (1.1 eq), and an activator like N-hydroxysuccinimide (NHS, 1.1 eq). Stir for 30 minutes at 0 °C to form the activated ester.

-

Preparation of Amine Component: In a separate flask, dissolve the methyl ester of the second amino acid (e.g., L-Alanine methyl ester hydrochloride, 1.0 eq) in DMF. Neutralize the hydrochloride salt by adding a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 1.1 eq) at 0 °C.

-

Coupling Reaction: Add the neutralized amine solution to the activated this compound solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: If DCC was used, filter off the dicyclohexylurea (DCU) byproduct. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude dipeptide by column chromatography or recrystallization.

Application in Peptide Synthesis and Key Considerations

This compound serves as a crucial building block in peptide synthesis, particularly in the solution-phase approach. The Z-group provides robust protection of the amino group under various coupling conditions.[]

Caption: Workflow for solution-phase peptide synthesis.

Methionine Oxidation: A Critical Challenge

A significant challenge for drug development professionals working with methionine-containing peptides is the susceptibility of the thioether side chain to oxidation.[8] This can occur during synthesis, cleavage from solid-phase resins, or upon storage, leading to the formation of methionine sulfoxide (B87167). This modification can alter the peptide's structure, bioactivity, and shelf-life.

Caption: Oxidation of methionine in peptides.

Strategies to mitigate this issue include performing synthesis and cleavage under an inert atmosphere, using scavengers in cleavage cocktails, or employing post-synthetic reduction steps to convert the sulfoxide back to the thioether.[8] The choice of protecting group strategy and reaction conditions is therefore paramount when developing peptide-based therapeutics containing methionine.

References

- 1. nbinno.com [nbinno.com]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. BOC-L-Methionine(2488-15-5) 13C NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Z-D-MET-OH(28862-80-8) IR Spectrum [m.chemicalbook.com]

- 8. biotage.com [biotage.com]

An In-depth Technical Guide to the Synthesis of Z-DL-Met-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-benzyloxycarbonyl-DL-methionine (Z-DL-Met-OH), a crucial building block in peptide synthesis and drug development. This document details the core synthesis pathway, experimental protocols, and quantitative data to support research and development efforts.

Introduction

N-benzyloxycarbonyl-DL-methionine, commonly abbreviated as this compound, is a protected form of the racemic amino acid DL-methionine. The benzyloxycarbonyl (Z or Cbz) group serves as a critical protecting group for the amine functionality of methionine, preventing unwanted side reactions during peptide chain elongation. This protection strategy is fundamental in the controlled and sequential assembly of amino acids to form complex peptides with therapeutic potential. The synthesis of this compound is a foundational process for laboratories involved in peptide chemistry and the development of novel pharmaceuticals.

Synthesis Pathway: The Schotten-Baumann Reaction

The primary and most efficient pathway for the synthesis of this compound is the Schotten-Baumann reaction. This well-established method involves the acylation of the amino group of DL-methionine with benzyl (B1604629) chloroformate in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism.

The overall reaction can be depicted as follows:

Caption: General synthesis pathway of this compound via the Schotten-Baumann reaction.

In this reaction, the amine group of DL-methionine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The base, typically sodium hydroxide (B78521) or a mixture of sodium carbonate and sodium bicarbonate, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1] The use of a two-phase system, consisting of an aqueous and an organic solvent, is a common characteristic of Schotten-Baumann conditions, where the base in the aqueous phase neutralizes the acid, while the reactants and product remain in the organic phase.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for the N-Cbz protection of amino acids.[1]

Materials:

-

DL-Methionine

-

Benzyl chloroformate

-

Sodium carbonate (Na₂CO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (B1210297)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of DL-Methionine: In a round-bottom flask equipped with a magnetic stirrer, dissolve DL-methionine in a 1:1 aqueous solution of sodium carbonate and sodium bicarbonate. The solution should be cooled in an ice bath to maintain a temperature of 0-5 °C.

-

Addition of Benzyl Chloroformate: While vigorously stirring the cooled amino acid solution, slowly add benzyl chloroformate dropwise. The rate of addition should be controlled to keep the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir for an additional 2-3 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Transfer the reaction mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted benzyl chloroformate and other organic impurities.

-

Acidify the aqueous layer to a pH of approximately 2 by the slow addition of dilute hydrochloric acid while cooling in an ice bath. The product, this compound, will precipitate as a white solid.

-

Extract the acidified aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation and Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane or chloroform/petroleum ether, to obtain pure this compound as a white crystalline solid.

-

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO₄S | [2] |

| Molecular Weight | 283.35 g/mol | [2] |

| Appearance | White crystalline solid | |

| Melting Point | 113-115 °C | |

| Typical Yield | > 85% | |

| ¹H NMR (CDCl₃, δ ppm) | 7.35 (m, 5H), 5.5 (d, 1H), 5.1 (s, 2H), 4.6 (m, 1H), 2.6 (t, 2H), 2.2 (m, 2H), 2.1 (s, 3H) | |

| ¹³C NMR (CDCl₃, δ ppm) | 176.0, 156.0, 136.0, 128.5, 128.0, 127.9, 67.0, 53.0, 31.0, 30.0, 15.0 |

Note: NMR data is predicted based on the structure and typical values for similar compounds and may vary slightly based on experimental conditions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction is a robust and reliable method for producing this essential protected amino acid. By following the detailed experimental protocol and purification procedures outlined in this guide, researchers can consistently obtain high-purity this compound for their applications in peptide synthesis and drug discovery. The provided quantitative data serves as a valuable reference for characterization and quality control.

References

In-Depth Technical Guide: Z-DL-Met-OH (N-Benzyloxycarbonyl-DL-methionine)

CAS Number: 4434-61-1

A Comprehensive Resource for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of Z-DL-Met-OH (N-Benzyloxycarbonyl-DL-methionine), a crucial protected amino acid derivative for peptide synthesis and various applications in drug development. This document outlines its chemical properties, synthesis, and application in solid-phase peptide synthesis (SPPS), offering detailed experimental protocols for its preparation and use.

Core Compound Data

This compound is a synthetic derivative of the essential amino acid DL-methionine. The benzyloxycarbonyl (Z or Cbz) group serves as a temporary protecting group for the α-amino functionality, preventing unwanted side reactions during peptide bond formation.[1] This protection is stable under various conditions but can be selectively removed, making it a valuable tool in synthetic chemistry.[2]

| Property | Value | Reference |

| CAS Number | 4434-61-1 | - |

| Molecular Formula | C₁₃H₁₇NO₄S | - |

| Molecular Weight | 283.34 g/mol | - |

| Appearance | White to off-white solid | - |

| Synonyms | N-Benzyloxycarbonyl-DL-methionine, Cbthis compound | - |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is typically achieved through the reaction of DL-methionine with benzyl (B1604629) chloroformate under alkaline conditions. This procedure, known as the Schotten-Baumann reaction, effectively introduces the Z-protecting group onto the amino acid.

Materials:

-

DL-Methionine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Dioxane or other suitable organic solvent

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate (B1210297) for extraction

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve DL-methionine in an aqueous solution of sodium hydroxide. The pH of the solution should be maintained between 9 and 10 to ensure the amino group is deprotonated and nucleophilic.[1]

-

Reaction: Cool the solution in an ice bath. Add benzyl chloroformate dropwise to the stirred solution while simultaneously adding an aqueous solution of sodium hydroxide to maintain the alkaline pH. The reaction is exothermic and maintaining a low temperature is crucial to prevent side reactions.

-

Stirring: After the addition is complete, allow the reaction mixture to stir for 2-3 hours at room temperature to ensure the reaction goes to completion.

-

Workup: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with dilute hydrochloric acid. This compound will precipitate out of the solution as a white solid.

-

Extraction: Extract the product into ethyl acetate.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics. The Z-group provides robust protection of the N-terminus during the coupling of subsequent amino acids. While the Fmoc/tBu strategy is more common in modern SPPS, the Boc/Bzl (which includes Z-group for side-chain protection) strategy remains useful, particularly for reducing peptide aggregation during synthesis.[3]

Experimental Protocol for Coupling this compound in SPPS

This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain.

Materials:

-

Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide, Wang resin)

-

This compound

-

Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), or HATU.[4]

-

Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA) for activation with HATU

-

Peptide synthesis vessel

-

Shaker or bubbler for agitation

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the peptide synthesis vessel.

-

Amino Acid Activation (DIC/HOBt method):

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and HOBt (3-5 equivalents) in DMF.

-

Add DIC (3-5 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

-

-

Amino Acid Activation (HATU method):

-

In a separate vessel, dissolve this compound (3-5 equivalents) and HATU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution to begin activation.

-

-

Coupling: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for 1-4 hours.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

Experimental Protocol for Z-Group Deprotection

The benzyloxycarbonyl group is typically removed by catalytic hydrogenolysis or under strong acidic conditions.

Catalytic Hydrogenolysis:

-

Resin Transfer: Transfer the peptide-resin to a suitable reaction vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation: Suspend the resin and catalyst in a suitable solvent (e.g., methanol, DMF) and subject the mixture to an atmosphere of hydrogen gas (H₂), often by bubbling the gas through the suspension or using a balloon filled with H₂.

-

Reaction Time: Allow the reaction to proceed for several hours to overnight.

-

Filtration: Filter the reaction mixture to remove the catalyst and the resin.

-

Washing: Wash the resin with the reaction solvent to ensure complete recovery of the deprotected peptide.

Acidic Cleavage (HBr in Acetic Acid):

-

Treatment: Treat the peptide-resin with a solution of hydrogen bromide (HBr) in acetic acid (typically 33% HBr/AcOH).[2]

-

Reaction Time: The reaction is usually complete within 1-2 hours at room temperature.

-

Workup: Following cleavage, the peptide is typically precipitated with cold diethyl ether, collected by centrifugation, and washed to remove residual acid and scavengers.

Biological Considerations of DL-Methionine

It is important for researchers to consider the implications of using a racemic mixture (DL-methionine). In biological systems, only the L-isomer of methionine is directly incorporated into proteins.[5] The D-isomer can be converted to the L-isomer in the liver and kidneys through a two-step enzymatic process.[6] However, this conversion requires energy and specific enzymes.[5] For cellular studies, the differential metabolism of the two isomers may influence experimental outcomes.[7][8]

Signaling Pathways and Workflows

This compound is a synthetic building block and is not directly involved in cellular signaling pathways. Its relevance lies in its role in the chemical synthesis of peptides, which may themselves be designed to interact with signaling pathways. The following diagram illustrates the experimental workflow for the synthesis and utilization of this compound in peptide synthesis.

Caption: Workflow for this compound Synthesis and Use in SPPS.

References

- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 2. bachem.com [bachem.com]

- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. The superiority of L-methionine - Chemuniqué [chemunique.co.za]

- 6. Effects of levels of methionine supplementations in forms of L- or DL-methionine on the performance, intestinal development, immune response, and antioxidant system in broilers challenged with Eimeria spp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Different Methionine Sources on Methionine Metabolism in the IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Z-DL-Met-OH: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-DL-Met-OH, chemically known as N-benzyloxycarbonyl-DL-methionine, is a protected form of the essential amino acid DL-methionine. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during peptide synthesis.[1][] This compound is a fundamental building block in the chemical synthesis of peptides, facilitating the controlled, stepwise addition of methionine residues into a peptide chain.[3] Its application is vital in research laboratories for studying peptide structure and function, and it serves as a precursor in the development of peptide-based pharmaceuticals. This guide provides an in-depth overview of the physicochemical properties, synthesis, purification, analysis, and relevant biological signaling pathways associated with the core amino acid structure of this compound.

Physicochemical and Quantitative Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Weight | 283.34 g/mol | [1] |

| Molecular Formula | C₁₃H₁₇NO₄S | [1] |

| CAS Number | 4434-61-1 | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥97% | |

| Solubility | Soluble in methanol | [1] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of N-Cbz protected amino acids is the Schotten-Baumann reaction. This procedure involves the acylation of the amino acid with benzyl (B1604629) chloroformate under basic aqueous conditions.

Materials:

-

DL-Methionine

-

Sodium carbonate (Na₂CO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolution of Amino Acid: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve DL-methionine (1 equivalent) in a 10% aqueous solution of sodium carbonate (2.5 equivalents). Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Addition of Acylating Agent: While vigorously stirring the cooled amino acid solution, slowly and simultaneously add benzyl chloroformate (1.1 equivalents) and a 10% aqueous sodium carbonate solution. The rate of addition should be controlled to keep the reaction temperature below 5 °C and maintain a basic pH (around 9-10).

-

Reaction: After the complete addition of benzyl chloroformate, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.

-

Acidification: Cool the aqueous layer again in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound should form.

-

Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Purification by High-Performance Liquid Chromatography (HPLC)

For high-purity applications, this compound can be purified using preparative reversed-phase HPLC.

Instrumentation and Reagents:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

-

Sample solvent: Acetonitrile/water (1:1)

Procedure:

-

Sample Preparation: Dissolve the crude this compound in the sample solvent to a suitable concentration. Filter the solution through a 0.45 µm syringe filter before injection.

-

Column Equilibration: Equilibrate the C18 column with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5) until a stable baseline is achieved.

-

Injection and Elution: Inject the sample onto the column. Elute the compound using a linear gradient of increasing Mobile Phase B. For example, a gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Detection and Fraction Collection: Monitor the elution at a suitable wavelength (e.g., 254 nm) to detect the aromatic Cbz group. Collect the fractions corresponding to the main product peak.

-

Solvent Removal: Combine the collected fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed by several analytical methods. A common method for assessing purity is analytical HPLC. Chiral HPLC can be used to separate the D and L enantiomers.[4][5]

Analytical HPLC Method:

-

Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: Ambient

The retention time and peak purity can be compared to a known standard. Further characterization can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and Mass Spectrometry (MS) to verify the molecular weight.

Biological Context and Signaling Pathways

While this compound is primarily a synthetic intermediate, its core structure, methionine, is an essential amino acid with profound roles in cellular metabolism and signaling. Methionine metabolism is intricately linked to two critical signaling pathways: the mTOR pathway, which governs cell growth and proliferation, and the RIPK1 pathway, which is a key regulator of cell survival and death.

Methionine and the mTORC1 Signaling Pathway

The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth, integrating signals from nutrients, growth factors, and cellular energy status.[6] Methionine itself does not directly signal to mTORC1. Instead, its metabolite, S-adenosylmethionine (SAM), serves as a key signaling molecule.[7][8] A protein named SAMTOR acts as a direct sensor of intracellular SAM levels.[7][8] When SAM levels are high (indicating methionine sufficiency), SAM binds to SAMTOR, causing it to dissociate from the GATOR1 complex. This dissociation relieves the inhibition of GATOR1 on the Rag GTPases, leading to the activation of mTORC1 and the promotion of anabolic processes like protein and lipid synthesis.[7][8] Conversely, under methionine starvation, SAM levels drop, allowing SAMTOR to bind and inhibit GATOR1, which in turn inactivates mTORC1, leading to a shutdown of cell growth and the activation of catabolic processes like autophagy.[9]

Methionine and the RIPK1 Signaling Pathway

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical signaling node that determines cell fate in response to stimuli such as TNF-α.[10] It can trigger pro-survival pathways through NF-κB activation or programmed cell death pathways like apoptosis and necroptosis.[11] Recent studies have shown that RIPK1 activity is regulated by the availability of methionine.[12] The metabolite S-adenosylmethionine (SAM) is the donor for methylation reactions. In the presence of sufficient methionine and SAM, RIPK1 is methylated, which keeps it in an inactive state, promoting cell survival.[12] However, under conditions of methionine deprivation, SAM levels decrease, leading to reduced RIPK1 methylation.[12] This hypomethylated state primes RIPK1 for activation, which can then trigger downstream signaling cascades leading to apoptosis.[12] Thus, RIPK1 acts as a sensor of methionine availability to ensure cell survival only when metabolic conditions are favorable.

References

- 1. Cas 1152-62-1,N-Cbz-L-methionine | lookchem [lookchem.com]

- 3. peptide.com [peptide.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 7. SAMTOR is an S-adenosylmethionine sensor for the mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SAMTOR is an S-adenosylmethionine sensor for the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. RIPK1 - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Well Met: RIPK1 senses S-adenosyl methionine to ensure cell survival - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Z-DL-Methionine (Z-DL-Met-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility data for N-benzyloxycarbonyl-DL-methionine (Z-DL-Met-OH), a protected form of the essential amino acid methionine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a comprehensive understanding of the solubility of closely related compounds and details the experimental protocols for determining the solubility of such molecules.

Data Presentation: Qualitative Solubility of Methionine Derivatives

| Compound | Solvent | Temperature | Solubility Description |

| DL-Methionine | Water | Not Specified | Sparingly soluble[1][2] |

| Ethanol (~750 g/l) | Not Specified | Very slightly soluble[1] | |

| Dilute Acids | Not Specified | Soluble[1][2] | |

| Dilute Alkali Hydroxides | Not Specified | Soluble[1][2] | |

| L-Methionine | Water | Not Specified | Soluble[3] |

| Warm Dilute Alcohol | Not Specified | Soluble[3] | |

| Absolute Ethanol | Not Specified | Insoluble[2][3] | |

| Ether | Not Specified | Insoluble[2][3] | |

| Benzene | Not Specified | Insoluble[3] | |

| Acetone | Not Specified | Insoluble[3] | |

| N-Cbz-L-methionine | Methanol | Not Specified | Almost transparent (indicating good solubility) |

| Protected Peptides | Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | Generally good solvent for protected peptides[4] |

| N,N-dimethylformamide (DMF) | Not Specified | Commonly used, but solubility can be limited[4] |

It is important to note that the benzyloxycarbonyl (Z) group will significantly influence the solubility profile of DL-methionine, likely increasing its solubility in organic solvents compared to the unprotected form.

Experimental Protocols: Determination of Solubility

For researchers needing to establish precise solubility data for this compound, the following experimental protocols are recommended. The gravimetric method is a widely used and reliable technique for determining the solubility of a solid in a liquid.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute, taking a known volume of the clear supernatant, evaporating the solvent, and weighing the remaining solid.

Apparatus and Materials:

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature using a shaker or water bath until equilibrium is reached. The time to reach equilibrium should be determined experimentally but is often in the range of 24 to 72 hours.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid drawing up solid particles, the pipette tip should be kept well below the liquid surface and away from the sediment.

-

Filter the withdrawn sample through a syringe filter that is compatible with the solvent to remove any remaining undissolved microparticles.

-

-

Solvent Evaporation and Weighing:

-

Transfer the filtered sample to a pre-weighed, dry evaporating dish or vial.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, using a gentle stream of nitrogen, or in a vacuum oven at a temperature that will not degrade the compound).

-

Once the solvent is completely removed, dry the remaining solid to a constant weight in an oven at an appropriate temperature.

-

Cool the container in a desiccator and weigh it on an analytical balance.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Weight of dish with solute - Weight of empty dish) / Volume of sample (mL) * 100

-

Mandatory Visualization

The following diagrams illustrate the key workflows and concepts discussed in this guide.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

References

An In-Depth Technical Guide to Carbobenzyloxy-DL-methionine: Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbobenzyloxy-DL-methionine, also known as N-Cbz-DL-methionine or Z-DL-methionine, is a chemically modified form of the essential amino acid DL-methionine. It is characterized by the presence of a carbobenzyloxy (Cbz or Z) protecting group on the amino group of methionine. This modification is of significant importance in the fields of peptide synthesis, drug development, and biochemical research. The Cbz group is a classic and widely used amine protecting group that is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenolysis, making it a valuable tool in multi-step organic synthesis.[1]

This technical guide provides a comprehensive overview of the applications of Carbobenzyloxy-DL-methionine, with a focus on its role in peptide synthesis. It includes detailed experimental protocols, quantitative data, and visual representations of key workflows to assist researchers and professionals in its effective utilization.

Core Applications

The primary application of Carbobenzyloxy-DL-methionine lies in its use as a protected amino acid building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Cbz group prevents the unwanted participation of the N-terminal amine in the peptide bond formation, ensuring the specific and sequential assembly of amino acids into a desired peptide chain.[2]

Beyond peptide synthesis, Z-DL-methionine serves as a crucial intermediate in the synthesis of various organic molecules and has been explored in other areas:

-

Pharmaceutical Research: As a component in the synthesis of peptidomimetics and other small molecules with potential therapeutic activity.

-

Biochemical Studies: In the preparation of specific peptide substrates or inhibitors for enzymatic assays.

-

Materials Science: For the incorporation of methionine residues into polymers and other materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Carbobenzyloxy-DL-methionine is essential for its proper handling, storage, and application in experimental procedures.

| Property | Value | References |

| CAS Number | 4434-61-1 | [3][4][5] |

| Molecular Formula | C₁₃H₁₇NO₄S | [3][4][6] |

| Molecular Weight | 283.34 g/mol | [3][6] |

| Melting Point | 112-116 °C | [7] |

| Appearance | White to almost white crystalline powder | [7] |

| Solubility | Sparingly soluble in water, soluble in methanol, dilute acids, and dilute alkali solutions. | [8][9] |

| Purity (typical) | >98.0% (HPLC) | [7] |

Experimental Protocols

The following sections provide detailed methodologies for the key applications of Carbobenzyloxy-DL-methionine.

Solid-Phase Peptide Synthesis (SPPS) using Z-DL-methionine

This protocol describes the incorporation of Z-DL-methionine into a peptide chain using a standard Fmoc-based solid-phase synthesis strategy. While Z-DL-methionine has a Cbz protecting group, it can be used in conjunction with the Fmoc strategy for the synthesis of specific peptide segments, with the understanding that the Cbz group requires a different deprotection method (hydrogenolysis) than the acid-labile side-chain protecting groups and cleavage from the resin.

Materials:

-

Rink Amide resin or other suitable solid support

-

N,N-Dimethylformamide (DMF)

-

Piperidine (B6355638) solution (20% in DMF)

-

Carbobenzyloxy-DL-methionine (Z-DL-methionine)

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection (if applicable): If the resin is pre-loaded with an Fmoc-protected amino acid, remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Coupling of Z-DL-methionine:

-

In a separate vial, dissolve Z-DL-methionine (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated Z-DL-methionine solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), the coupling step can be repeated.

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF, DCM, and MeOH to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection (for subsequent Fmoc-amino acids) and coupling steps for the remaining amino acids in the desired sequence.

-

Final Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Note: This step will not remove the Cbz group from the methionine residue.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

The crude peptide containing the Z-methionine residue can then be purified by reverse-phase HPLC.

-

Deprotection of the Carbobenzyloxy (Cbz) Group

The removal of the Cbz group is a critical step to liberate the free amine of the methionine residue.

Method 1: Catalytic Hydrogenolysis

This is the most common and efficient method for Cbz deprotection.[1]

Materials:

-

Z-protected peptide

-

Solvent (e.g., Methanol, Ethanol, or a mixture with DMF)

-

Palladium on carbon (Pd/C) catalyst (5-10% w/w)

-

Hydrogen source (Hydrogen gas balloon or a hydrogenator)

Procedure:

-

Dissolve the Z-protected peptide in a suitable solvent in a flask.

-

Carefully add the Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent to obtain the deprotected peptide.

Method 2: Enzymatic Deprotection

Enzymatic methods offer a milder and more selective alternative for Cbz group removal, particularly for sensitive substrates. Specific enzymes, known as Cbz-deprotecting enzymes or penicillin acylases, can catalyze this reaction.[10][11]

Materials:

-

Z-protected peptide

-

Phosphate buffer (pH ~7.0)

-

Cbz-deprotecting enzyme (e.g., from Sphingomonas paucimobilis)[10]

Procedure:

-

Dissolve the Z-protected peptide in an appropriate buffer.

-

Add the Cbz-deprotecting enzyme to the solution.

-

Incubate the reaction mixture at an optimal temperature (e.g., 28-42°C) with gentle agitation.[10]

-

Monitor the reaction progress by HPLC or LC-MS.

-

Upon completion, the enzyme can be removed by denaturation and centrifugation or by using an immobilized enzyme preparation.

-

The deprotected peptide can be isolated from the aqueous solution by lyophilization or extraction.

Quantitative Data

Precise quantitative data for reactions involving Carbobenzyloxy-DL-methionine can be sequence and condition-dependent. The following tables provide typical ranges and expected outcomes based on established peptide synthesis and deprotection methodologies.

Table 1: Typical Yields and Purity in Peptide Synthesis

| Parameter | Typical Range | Notes |

| Single Coupling Efficiency | >99% | Crucial for the synthesis of long peptides. Lower efficiency leads to a higher prevalence of deletion sequences.[12] |

| Overall Crude Peptide Yield (SPPS) | 20-70% | Highly dependent on peptide length, sequence, and synthesis efficiency.[13] |

| Purity of Commercial Z-DL-methionine | ≥98% | High purity of starting materials is essential to minimize the incorporation of impurities.[14] |

| Final Peptide Purity (after HPLC) | >95-98% | Achievable with standard purification protocols for research and pharmaceutical applications.[15] |

Table 2: Deprotection Efficiency of the Cbz Group

| Method | Typical Yield | Conditions & Notes |

| Catalytic Hydrogenolysis | >90% | Generally high-yielding and clean. Catalyst poisoning by sulfur-containing compounds can sometimes be an issue, but is often manageable.[1][16] |

| Enzymatic Deprotection | 87-100% | Highly specific and occurs under mild conditions. Yields can be very high for specific substrates and enzymes.[10] |

Visualizing Workflows and Pathways

Diagrams are essential for understanding the logical flow of experimental processes and the relationships between different components in a biological system.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow of SPPS, highlighting the step where a protected amino acid like Carbobenzyloxy-DL-methionine is incorporated.

Protecting Group Strategy in Peptide Synthesis

This diagram illustrates the logical relationship of using orthogonal protecting groups in peptide synthesis, a core concept for utilizing molecules like Z-DL-methionine.

Conclusion

Carbobenzyloxy-DL-methionine is a versatile and indispensable tool for researchers, scientists, and drug development professionals. Its primary role as a protected amino acid in peptide synthesis is well-established, enabling the precise construction of complex peptide sequences. A thorough understanding of its properties, coupled with the appropriate selection of experimental protocols for its incorporation and subsequent deprotection, is crucial for achieving high yields and purity in synthetic endeavors. The methodologies and data presented in this guide serve as a valuable resource for the effective application of Carbobenzyloxy-DL-methionine in the laboratory and beyond.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Cas 1152-62-1,N-Cbz-L-methionine | lookchem [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. N-Carbobenzoxy-DL-methionine - CAS:4434-61-1 - Sunway Pharm Ltd [3wpharm.com]

- 6. N-Carbobenzoxy-L-methionine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. N-Carbobenzoxy-DL-methionine 4434-61-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Methionine derivatives [m.chemicalbook.com]

- 9. cdn.who.int [cdn.who.int]

- 10. US6828119B2 - Enzymatic deprotection of amines and hydroxides - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide: Z-DL-Met-OH vs. L-Methionine in Biochemical Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Z-DL-Met-OH (N-Benzyloxycarbonyl-DL-methionine) and L-methionine (B1676389), focusing on their distinct roles and applications in biochemical research. We will delve into their chemical properties, biological significance, and appropriate experimental contexts, offering detailed protocols and visual aids to clarify their use.

Introduction: Defining the Compounds

L-Methionine is a naturally occurring, essential amino acid, crucial for a multitude of biological processes. As one of the two sulfur-containing proteinogenic amino acids, it is a fundamental building block for protein synthesis.[1][2] Beyond this structural role, L-methionine is a key player in one-carbon metabolism, serving as the precursor to S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and other metabolites.[1][3][4]

This compound , in contrast, is a synthetic derivative of methionine. It is characterized by two key features:

-

A Racemic Mixture (DL): It contains an equal mixture of both the L- and D-isomers of methionine. While the L-form is biologically active in mammals, the D-form often requires enzymatic conversion to be utilized.[5]

-

A Protecting Group (Z): The amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This group is a staple in peptide synthesis, where it prevents the amino group from participating in unwanted side reactions during the formation of peptide bonds.[6]

Fundamentally, L-methionine is a direct biological effector, while this compound is a protected synthetic precursor, not intended for direct biological activity in its intact form.

Physicochemical and Biochemical Properties: A Comparative Overview

The structural differences between L-methionine and this compound dictate their distinct properties and applications. A direct quantitative comparison of biochemical activity (e.g., IC50) is generally not applicable, as this compound is not designed to be a biologically active molecule in the same vein as L-methionine.

| Property | L-Methionine | This compound (N-Benzyloxycarbonyl-DL-methionine) |

| Molar Mass | 149.21 g/mol | 283.35 g/mol [7] |

| Chirality | Pure L-isomer | Racemic mixture (D- and L-isomers) |

| Amino Group | Free and reactive | Protected by a benzyloxycarbonyl (Z) group[6] |

| Biological Role | Essential amino acid, precursor for SAM, protein synthesis, one-carbon metabolism[4][8][9] | Synthetic intermediate, primarily used in peptide synthesis and as a protected form of methionine[6][10] |

| Bioavailability | Directly absorbed and utilized by cells | Not directly bioavailable; requires chemical deprotection to release methionine |

| Primary Use in Studies | Nutritional studies, cell culture media, investigation of metabolic pathways (e.g., mTOR signaling)[11][12] | Organic synthesis, solid-phase peptide synthesis (SPPS), precursor for other methionine derivatives[6] |

Core Biochemical Pathways Involving L-Methionine

L-methionine is central to cellular metabolism. Its primary roles are visualized in the following pathways.

L-methionine is converted to S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase (MAT).[4][8] SAM then donates its methyl group in numerous transmethylation reactions, yielding S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine.[4] Homocysteine can either be remethylated back to methionine (requiring folate and vitamin B12) or enter the transsulfuration pathway to produce cysteine.[1][8] This cycle is critical for maintaining the cellular methylation potential and synthesizing key metabolites.[4][13]

References

- 1. scitechnol.com [scitechnol.com]

- 2. researchgate.net [researchgate.net]

- 3. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]

- 4. One Carbon Metabolism and Epigenetics: Understanding the Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of dietary supplementation of l-methionine vs. dl-methionine on performance, plasma concentrations of free amino acids and other metabolites, and myogenesis gene expression in young growing pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cas 1152-62-1,N-Cbz-L-methionine | lookchem [lookchem.com]

- 7. Benzyloxycarbonyl-L-methionine | C13H17NO4S | CID 1550857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. N-Benzyloxycarbonyl-L-methionine [chembk.com]

- 11. Methionine Regulates mTORC1 via the T1R1/T1R3-PLCβ-Ca2+-ERK1/2 Signal Transduction Process in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to DL-Methionine Racemates for Researchers and Drug Development Professionals

An in-depth examination of the stereoisomers of methionine, their distinct metabolic fates, and the analytical methodologies crucial for their study in research and pharmaceutical applications.

Methionine, an essential sulfur-containing amino acid, exists as two stereoisomers, L-methionine and D-methionine. While L-methionine is the biologically active form directly incorporated into proteins, the synthetic production of methionine typically results in a racemic mixture of DL-methionine.[1] This guide provides a comprehensive technical overview of DL-methionine racemates, detailing their metabolic pathways, the enzymatic processes governing their interconversion, and the analytical techniques required for their differentiation and quantification. This information is critical for professionals in research and drug development to understand the implications of using racemic mixtures in biological systems and pharmaceutical formulations.[2][3]

Metabolic Pathways and Enzymatic Conversion

The biological utility of DL-methionine is contingent upon the body's ability to convert the D-isomer into the active L-isomer. This conversion is a multi-step enzymatic process primarily occurring in the liver and kidneys.[4]

L-Methionine Metabolism: L-methionine is directly utilized in various metabolic pathways. It serves as a precursor for protein synthesis and for the production of S-adenosylmethionine (SAM), a universal methyl donor crucial for numerous biochemical reactions, including DNA, RNA, and protein methylation.[5][6] The metabolic pathway of L-methionine also leads to the synthesis of other important compounds like cysteine, taurine, and glutathione, a key intracellular antioxidant.[2][5]

D-Methionine Metabolism and Conversion: The D-isomer of methionine cannot be directly used for protein synthesis.[7] Its conversion to L-methionine is initiated by the enzyme D-amino acid oxidase (DAAO) , a flavoprotein that catalyzes the oxidative deamination of D-amino acids.[8] DAAO converts D-methionine into its corresponding α-keto acid, 2-oxo-4-methylthiobutyric acid (MTOBA).[9][10] This intermediate is then transaminated by a transaminase to form L-methionine, which can then enter the metabolic pool.[11]

The efficiency of this conversion is a critical factor in determining the overall bioavailability of DL-methionine. Factors such as the activity of DAAO and the availability of co-factors can influence the rate and extent of D- to L-methionine conversion.[4]

References

- 1. Methionine, L-methionine, and d- methionine_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Methionine - CD Formulation [formulationbio.com]

- 4. The superiority of L-methionine - Chemuniqué [chemunique.co.za]

- 5. What is Methionine used for? [synapse.patsnap.com]

- 6. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]

- 7. collagensei.com [collagensei.com]

- 8. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 9. Biotransformation of D-methionine into L-methionine in the cascade of four enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. thepoultrysite.com [thepoultrysite.com]

N-Benzyloxycarbonyl-DL-Methionine: A Technical Guide to its Core Functions and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyloxycarbonyl-DL-methionine (Z-DL-Met-OH) is a chemically protected form of the essential amino acid methionine, playing a pivotal role in synthetic peptide chemistry and serving as a versatile building block in drug development. The benzyloxycarbonyl (Cbz or Z) group, a robust amine protecting group, facilitates the controlled and sequential formation of peptide bonds, preventing unwanted side reactions. This technical guide provides an in-depth exploration of the core functions of N-Cbz-DL-methionine, detailing its application in peptide synthesis, methodologies for the resolution of its racemic form, and its relevance in cellular signaling pathways. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of key processes.

Core Function: Amine Protection in Peptide Synthesis

The primary function of the benzyloxycarbonyl group in this compound is to serve as a temporary protecting group for the α-amino group of methionine. This protection is crucial during peptide bond formation to prevent the amino group from reacting with the activated carboxyl group of another amino acid, which would lead to uncontrolled polymerization.[1] The Cbz group is stable under the conditions required for peptide coupling and can be selectively removed under specific conditions that do not affect the newly formed peptide bond or other protecting groups on the amino acid side chains.

Solution-Phase Peptide Synthesis

N-Cbz-DL-methionine is particularly well-suited for classical solution-phase peptide synthesis. The general workflow involves the activation of the carboxyl group of the N-protected amino acid and its subsequent reaction with the free amino group of another amino acid or peptide. Dicyclohexylcarbodiimide (B1669883) (DCC) is a common coupling reagent used for this purpose.

This protocol describes the synthesis of a dipeptide, for example, Z-DL-Met-Gly-OEt.

-

Activation of N-Cbz-DL-Methionine:

-

Dissolve N-Cbz-DL-methionine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent dropwise with stirring.

-

Stir the reaction mixture at 0°C for 1 hour to form the O-acylisourea active intermediate.

-

-

Coupling Reaction:

-

In a separate flask, dissolve the amino acid ester hydrochloride (e.g., Glycine ethyl ester hydrochloride) (1 equivalent) and a tertiary amine base such as triethylamine (B128534) (TEA) or N-methylmorpholine (NMM) (1 equivalent) in an anhydrous solvent to neutralize the hydrochloride and free the amino group.

-

Add the solution of the activated N-Cbz-DL-methionine to the amino acid ester solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

The dicyclohexylurea (DCU) byproduct precipitates out of the solution and can be removed by filtration.

-

Wash the filtrate with a series of aqueous solutions to remove unreacted starting materials and byproducts:

-

1 M HCl to remove excess base and unreacted amino component.

-

Saturated NaHCO₃ solution to remove unreacted N-Cbz-DL-methionine.

-

Brine to remove residual salts.

-

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography on silica (B1680970) gel.

-

The coupling of N-Cbz-amino acids, including N-Cbz-methionine, typically proceeds with high efficiency.

| N-Protected Amino Acid | Coupling Partner | Coupling Method | Yield (%) | Reference |